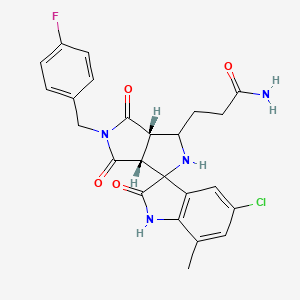
C24H22ClFN4O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C24H22ClFN4O4 eribaxaban . It is a synthetic organic anticoagulant that targets activated factor Xa in the coagulation cascade . This compound belongs to the class of pyrrolidines and is characterized by its ability to prevent blood clotting, making it a valuable agent in the treatment and prevention of thrombotic disorders .
准备方法
Synthetic Routes and Reaction Conditions: Eribaxaban is synthesized through a multi-step process involving the formation of pyrrolidine and pyridone derivatives. The key steps include:
Formation of Pyrrolidine Derivative: The synthesis begins with the preparation of (2R,4R)-N1-(4-chlorophenyl)-4-methoxypyrrolidine-1,2-dicarboxamide.
Substitution Reaction: The nitrogen of the 2-carbamoyl group is substituted by a 2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl group.
Industrial Production Methods: The industrial production of eribaxaban involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents is also crucial to facilitate the reactions and improve the efficiency of the production process .
化学反应分析
Types of Reactions: Eribaxaban undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, fluorine) and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of eribaxaban with modified functional groups, which can have different pharmacological properties .
科学研究应用
Eribaxaban has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of pyrrolidine and pyridone chemistry.
Biology: The compound is studied for its interactions with biological molecules, particularly in the context of blood coagulation.
作用机制
Eribaxaban exerts its effects by inhibiting activated factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, eribaxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism of action makes it an effective anticoagulant .
相似化合物的比较
- Rivaroxaban
- Apixaban
- Betrixaban
- Edoxaban
Comparison: Eribaxaban is unique in its specific binding affinity and selectivity for factor Xa. Compared to other similar compounds, eribaxaban has shown comparable or superior efficacy in inhibiting arterial thrombosis. Its oral bioavailability and pharmacokinetic profile also make it a promising candidate for anticoagulant therapy.
属性
分子式 |
C24H22ClFN4O4 |
|---|---|
分子量 |
484.9 g/mol |
IUPAC 名称 |
3-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C24H22ClFN4O4/c1-11-8-13(25)9-15-20(11)28-23(34)24(15)19-18(16(29-24)6-7-17(27)31)21(32)30(22(19)33)10-12-2-4-14(26)5-3-12/h2-5,8-9,16,18-19,29H,6-7,10H2,1H3,(H2,27,31)(H,28,34)/t16?,18-,19+,24?/m1/s1 |
InChI 键 |
JRGUGONXPQSHRF-VETPGCHDSA-N |
手性 SMILES |
CC1=CC(=CC2=C1NC(=O)C23[C@H]4[C@@H](C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
规范 SMILES |
CC1=CC(=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)CC5=CC=C(C=C5)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


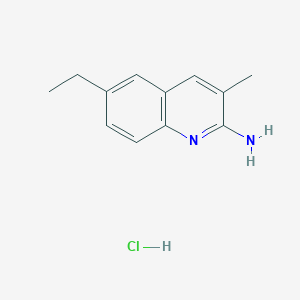
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
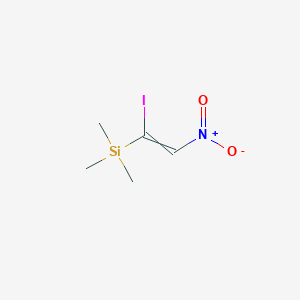
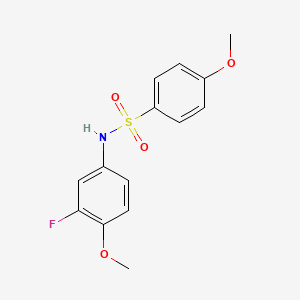
![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
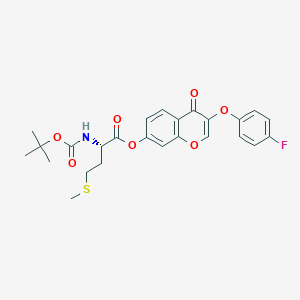
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)


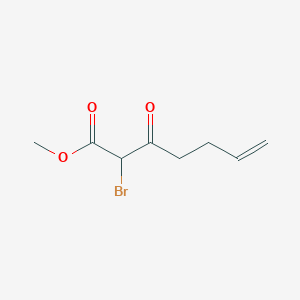
![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)
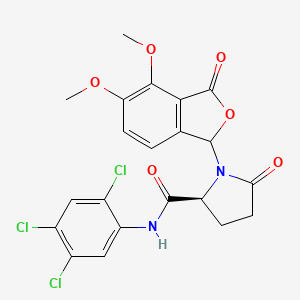
![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
